5-acetamidonaphthalene-1-sulfonyl Chloride

Beschreibung

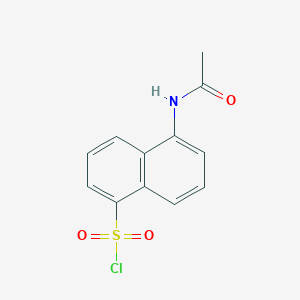

5-Acetamidonaphthalene-1-sulfonyl chloride (CAS: 52218-37-8) is a sulfonating agent and reactive intermediate widely utilized in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its molecular formula is C₁₂H₁₀ClNO₃S, featuring a naphthalene backbone substituted with an acetamido group at position 5 and a sulfonyl chloride moiety at position 1 . Key physical properties include a melting point of 188°C (decomposition), boiling point of 510.8°C, and density of 1.467 g/cm³ . The compound’s reactivity stems from the electrophilic sulfonyl chloride group, making it valuable in peptide modification, fluorescent labeling, and polymer chemistry.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-acetamidonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMTYCKLUSZRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407492 | |

| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52218-37-8 | |

| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetamidonaphthalene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Two-Temperature Zone Strategy

Adapted from the production of analogous sulfonyl chlorides, this method utilizes a microchannel reactor to enhance selectivity and safety:

Reaction Setup

-

Stage 1 (Sulfonation):

-

Stage 2 (Chlorination):

Advantages:

Industrial-Scale Protocol (Hypothetical Adaptation)

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 20°C | 75°C |

| Residence Time | 90 seconds | 90 seconds |

| ClSO₃H Equivalents | 1.3 | 2.0 |

| Solvent | 1,2-Dichloroethane | 1,2-Dichloroethane |

| Pressure | 3 atm | 3 atm |

Outcome:

Solvent and Stoichiometric Optimization

Solvent Selection

Halogenated solvents are preferred for their ability to:

Stoichiometric Ratios

-

ClSO₃H Excess:

Challenges and Mitigation Strategies

Byproduct Formation

Industrial Scalability

-

Batch Reactor Limitations:

Emerging Methodologies

Catalytic Sulfur Trioxide (SO₃)

Photochemical Activation

-

Protocol: UV light promotes radical-based sulfonation.

Analytical Validation

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥97% | USP <621> |

| Melting Point | 188°C (dec.) | DSC |

| Residual Solvents | ≤500 ppm | GC-MS |

Analyse Chemischer Reaktionen

5-Acetamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including substitution reactions. It reacts with nucleophiles to form 1-naphthalenesulfonamide derivatives . Common reagents used in these reactions include amines and alcohols. The major products formed from these reactions are 1-naphthalenesulfonamide compounds, which are valuable intermediates in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have identified sulfonamide derivatives, including 5-acetamidonaphthalene-1-sulfonyl chloride, as potential anticancer agents. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound showed IC50 values lower than those of established chemotherapeutics, indicating their potential effectiveness in cancer treatment .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to form sulfonamide bonds makes it valuable for creating new pharmaceuticals:

- Synthesis of Antimicrobial Agents : The compound has been utilized in synthesizing new antimicrobial agents by reacting with different amines to yield sulfonamides with enhanced antibacterial properties.

- Development of Antiviral Drugs : Research has indicated potential antiviral activity among some derivatives formed from this compound, suggesting avenues for further investigation into treatments for viral infections .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the derivatization of amines and alcohols. This application enhances the detection and quantification of these compounds through chromatographic techniques:

- Fluorescent Labeling : The compound can be used for labeling amino acids and peptides, allowing for sensitive detection via fluorescence spectroscopy.

- Environmental Analysis : It is also applied in environmental chemistry for analyzing pollutants by forming stable derivatives that can be easily quantified .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives showed IC50 values < 0.1 µM against HeLa cells |

| Study B | Synthesis | Successful synthesis of novel sulfonamide antibiotics with improved efficacy |

| Study C | Analytical Applications | Enhanced detection limits for amines using fluorescence methods |

Wirkmechanismus

The mechanism of action of 5-acetamidonaphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form sulfonamide bonds with various nucleophiles, leading to the formation of 1-naphthalenesulfonamide derivatives . These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Dansyl Chloride vs. This compound

- Reactivity: Dansyl chloride’s dimethylamino group (electron-donating) enhances fluorescence but reduces electrophilicity compared to the acetamido group (electron-withdrawing) in this compound. This makes the latter more reactive in nucleophilic substitution reactions .

- Applications: Dansyl chloride is preferred in fluorescence-based assays due to its strong quantum yield, whereas this compound is favored in non-fluorescent covalent modifications, such as crosslinking polymers or peptides .

5-Azidonaphthalene-1-Sulfonyl Chloride

Benzene-Ring Derivatives

- This makes it suitable for synthesizing small-molecule dyes .

Biologische Aktivität

5-Acetamidonaphthalene-1-sulfonyl chloride (CAS No. 52218-37-8) is an organic compound that serves as a precursor in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₀ClNO₃S

- Molecular Weight : 283.73 g/mol

- Structure : The compound features a naphthalene ring substituted with an acetamido group and a sulfonyl chloride group, which facilitates its reactivity and biological interactions.

This compound primarily acts as a precursor for the synthesis of 1-naphthalenesulfonamide derivatives. These derivatives exhibit significant biological activities, particularly as endothelin-A antagonists. The endothelin-A receptor is known to be involved in vasoconstriction and various cardiovascular diseases.

Target Pathways

The synthesized compounds from this compound influence several biochemical pathways:

- Endothelin Pathway : Compounds derived from this precursor can antagonize endothelin-A, leading to vasodilation and potential therapeutic effects in hypertension and heart failure.

- Ubiquitin Pathway : Recent studies have indicated that certain derivatives can inhibit deubiquitinases (DUBs), which are critical for protein degradation pathways in cancer cells .

Biological Activity

The biological activity of this compound is largely derived from its derivatives. Here are some key findings:

| Derivative | Biological Activity | Reference |

|---|---|---|

| 1-Naphthalenesulfonamide | Endothelin-A receptor antagonism, vasodilation | |

| Selective DUB inhibitors | Inhibition of USP7 and UCHL1, potential anti-cancer activity |

Case Studies

- Endothelin-A Antagonists : A study synthesized various naphthalenesulfonamide derivatives that showed effective antagonism against endothelin-A receptors, demonstrating potential for treating cardiovascular diseases.

- Cancer Research : Inhibitors derived from this compound were tested against DUBs like USP7, showing selective inhibition that may lead to novel cancer therapies .

Synthesis and Reactivity

This compound can be synthesized through the reaction of sodium 5-acetamidonaphthalene-1-sulfonate with chlorosulfuric acid. This method involves stirring at room temperature for approximately 16 hours before precipitation with ice water .

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 5-acetamidonaphthalene-1-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by acetylation. Purification can be achieved via recrystallization using solvents like dichloromethane/hexane mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Purity should be confirmed by melting point analysis and HPLC (≥98% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., sulfonyl chloride and acetamido peaks). Mass spectrometry (ESI-TOF) validates molecular weight. Purity assessment requires HPLC with UV detection (λ = 254 nm), using acetonitrile/water mobile phases. X-ray crystallography may resolve structural ambiguities .

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) and temperatures (4°C–40°C). Hydrolysis rates are monitored via UV-Vis spectroscopy (absorbance decay at 280 nm). Data fitting to first-order kinetics models quantifies degradation half-lives. Acidic conditions (pH < 5) generally enhance stability, while alkaline conditions accelerate hydrolysis .

Advanced Research Questions

Q. What mechanistic insights exist for sulfonation and acetylation steps in synthesizing this compound?

- Methodological Answer : Computational studies (DFT) model electrophilic substitution patterns during sulfonation. Kinetic isotope effects (KIE) and trapping experiments identify intermediates. Acetylation mechanisms are probed via in situ IR monitoring of amide bond formation, with reaction optimization using catalysts like DMAP .

Q. How can environmental persistence and ecotoxicological risks of this compound be assessed?

- Methodological Answer : Biodegradation assays (OECD 301F) quantify microbial breakdown in soil/water. Ecotoxicity is evaluated using Daphnia magna (48-hr LC50) and algae growth inhibition tests. Analytical methods like GC-MS or LC-HRMS detect transformation products (e.g., sulfonic acids) in environmental matrices .

Q. How should researchers address contradictions in reported reactivity or toxicity data for this compound?

- Methodological Answer : Conduct meta-analyses of peer-reviewed studies, prioritizing experimental conditions (e.g., solvent purity, catalyst traces). Reproduce conflicting results under controlled settings. Use statistical tools (ANOVA, regression) to identify variables (e.g., temperature, light exposure) causing discrepancies .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to proteins like serum albumin. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., sulfonyl chloride polarity) with bioactivity .

Q. How can spectroscopic methods elucidate interactions of this compound with DNA/RNA or enzymes?

- Methodological Answer : Fluorescence quenching assays measure binding constants with DNA (e.g., ethidium bromide displacement). Circular dichroism (CD) detects conformational changes in enzymes upon ligand binding. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.